4-Bromo-3,6-dimethyl-2-nitroaniline
Overview
Description
4-Bromo-3,6-dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with bromine, methyl, and nitro groups
Mechanism of Action
Target of Action
Nitroaniline compounds are generally known to interact with various enzymes and proteins within biological systems .
Mode of Action
Nitroaniline compounds typically undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Nitroaniline compounds are known to form charge-transfer or π-π complexes with aromatic hydrocarbons . This interaction could potentially affect various biochemical pathways.
Pharmacokinetics
Safety data sheets indicate that the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . These properties suggest that the compound can be absorbed through various routes and may distribute throughout the body, potentially affecting its bioavailability.
Result of Action
Given its potential interactions with various enzymes and proteins, it could potentially alter cellular functions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3,6-dimethyl-2-nitroaniline. For instance, the compound’s reactivity and interactions with target molecules could be influenced by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s stability could be affected by exposure to light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-dimethyl-2-nitroaniline typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Methylation: The bromonitrobenzene is methylated using methyl iodide and a base like potassium carbonate.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-dimethyl-2-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Substitution: Reagents like sodium hydroxide or sodium methoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-Bromo-3,6-dimethyl-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3,6-dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the methyl groups.
3-Bromo-2,4-dimethyl-6-nitroaniline: Similar structure with different positions of the methyl groups.
4-Bromo-N,N-dimethylaniline: Lacks the nitro group but has dimethyl substitution on the aniline nitrogen
Uniqueness
4-Bromo-3,6-dimethyl-2-nitroaniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups can lead to interesting chemical behavior and interactions.
Properties
IUPAC Name |
4-bromo-3,6-dimethyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSQIZWWMYJLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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